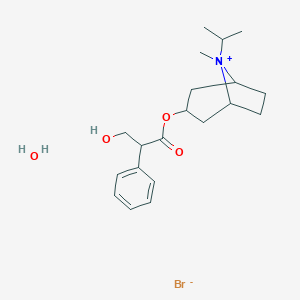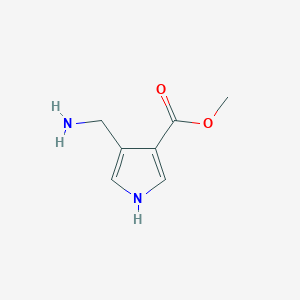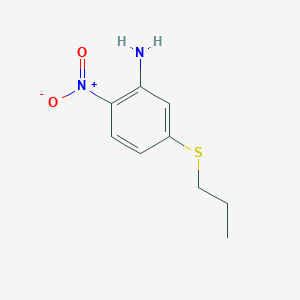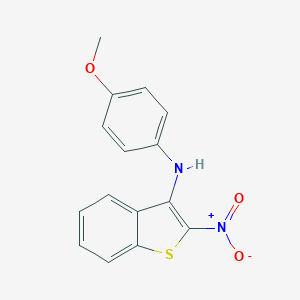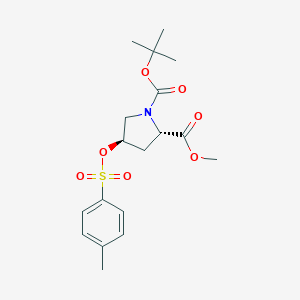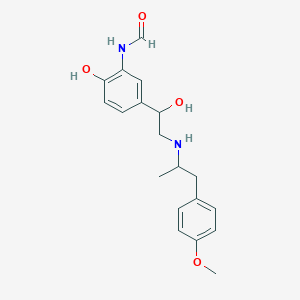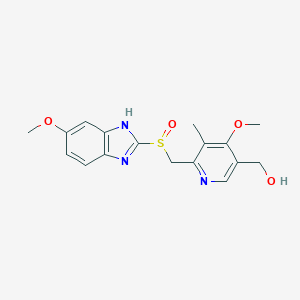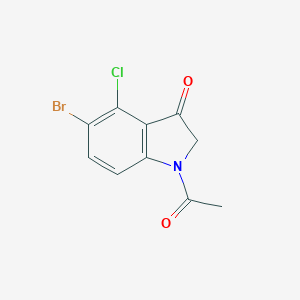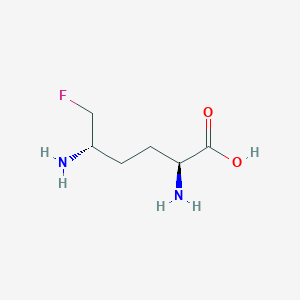
7-Methylxanthine
描述
7-甲基黄嘌呤,也称为杂黄嘌呤,是一种天然存在的嘌呤生物碱。它是咖啡因(1,3,7-三甲基黄嘌呤)和可可碱(3,7-二甲基黄嘌呤)的活性代谢物。 该化合物是非选择性腺苷受体拮抗剂,并已被研究用于其潜在的减缓儿童近视(近视)进展的能力 .
作用机制
7-甲基黄嘌呤主要通过拮抗腺苷受体发挥作用。通过阻断这些受体,它阻止了腺苷对神经活动的典型抑制效应,导致警觉性和清醒度的提高。 此外,它可以抑制磷酸二酯酶,导致环状腺苷单磷酸 (cAMP) 水平升高并增强细胞信号传导 .
类似化合物:
- 咖啡因(1,3,7-三甲基黄嘌呤)
- 可可碱(3,7-二甲基黄嘌呤)
- 茶碱(1,3-二甲基黄嘌呤)
- 副黄嘌呤(1,7-二甲基黄嘌呤)
比较: 7-甲基黄嘌呤在其对腺苷受体的特异性拮抗作用及其在近视和痛风中的潜在治疗应用方面是独一无二的。与广泛用作兴奋剂的咖啡因不同,7-甲基黄嘌呤主要因其医疗益处而受到研究。 可可碱和茶碱具有相似的药理特性,但它们的效力和特定应用不同 .
生化分析
Biochemical Properties
7-Methylxanthine is a methyl derivative of xanthine . It antagonizes adenosine receptors in the central nervous system and peripheral tissues . This antagonistic action is a key aspect of its biochemical interactions .
Cellular Effects
This compound has been shown to have effects on various types of cells. It may slow the progression of myopia by retarding axial elongation in myopic children .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a non-selective antagonist of the adenosine receptors . This means it binds to these receptors and inhibits their function, which can influence various cellular and molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce myopia progression and axial eye growth over time . It is non-toxic and effective in reducing myopia progression and axial eye growth in experimental and clinical studies .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in relation to its potential to control myopia progression
Metabolic Pathways
This compound is part of the metabolic pathway that includes xanthosine, 7-methylxanthosine, this compound, theobromine, and caffeine . The catabolism of caffeine, a related compound, starts with its conversion to theophylline .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the available literature. Given its biochemical properties and its role as a non-selective antagonist of the adenosine receptors , it can be inferred that it likely interacts with these receptors at the cellular level.
准备方法
合成路线和反应条件: 7-甲基黄嘌呤可以通过各种化学和生物催化方法合成。一种有效的方法涉及使用由工程化大肠杆菌菌株组成的混合培养系统。这些菌株被设计为将咖啡因转化为7-甲基黄嘌呤。最佳反应条件包括咖啡因和可可碱专家细胞的浓度相等,光密度为 50,与 2.5 mM 咖啡因反应 5 小时。 这种方法已达到 85.6% 的摩尔转化率 .
工业生产方法: 由于其复杂的合成和对危险化学品的需要,7-甲基黄嘌呤的工业生产受到限制。 使用工程化微生物细胞的生物催化过程为大规模生产提供了一个有希望的替代方案 .
化学反应分析
反应类型: 7-甲基黄嘌呤经历各种化学反应,包括氧化、还原和取代。
常见的试剂和条件:
氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用氯或溴等卤化剂进行卤化反应。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,7-甲基黄嘌呤的氧化会导致各种羟基化衍生物的形成 .
科学研究应用
相似化合物的比较
- Caffeine (1,3,7-trimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
- Paraxanthine (1,7-dimethylxanthine)
Comparison: 7-Methylxanthine is unique in its specific antagonism of adenosine receptors and its potential therapeutic applications in myopia and gout. Unlike caffeine, which is widely consumed for its stimulant effects, this compound is primarily studied for its medical benefits. Theobromine and theophylline share similar pharmacological properties but differ in their potency and specific applications .
属性
IUPAC Name |
7-methyl-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWLFWPASULGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203696 | |
| Record name | 7-Methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Methylxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-62-5 | |
| Record name | 7-Methylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-7-methyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M81NJM6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Methylxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
| Record name | 7-Methylxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


